Hexylhydrazine

Description

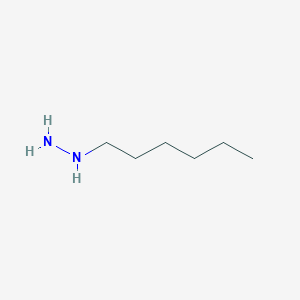

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexylhydrazine and Its Chemical Derivatives

Multi-component Reactions and "One-Pot" Syntheses

Multi-component reactions and "one-pot" syntheses represent efficient strategies in organic chemistry, allowing for the formation of multiple bonds in a single synthetic operation. These methods are particularly valuable for synthesizing complex structures from simpler precursors, often leading to improved yields and reduced waste.

"One-Pot" Synthesis of Trisubstituted Hydrazides utilizing Hexylhydrazine Intermediates.

The development of "one-pot" methodologies for synthesizing trisubstituted hydrazides has significantly advanced, particularly through the reduction of hydrazones followed by an in situ reaction with a carboxylic acid. This approach offers a high-yielding pathway to various mono-, di-, and trisubstituted hydrazines and their subsequent derivatization into hydrazides nih.gov.

| Compound | Intermediate Used | Reactant | Overall Yield | Molecular Formula |

| Geralcin A | Boc-hexylhydrazine | Glycolic acid | 46% nih.gov | CHNO acdlabs.com |

Synthesis of Amino Acid Hydrazides (e.g., 1-DL-Seryl-2-n-Hexyl-Hydrazine Hydrochloride).

The synthesis of amino acid hydrazides, such as 1-DL-Seryl-2-n-Hexyl-Hydrazine Hydrochloride, often involves the reaction of amino acid hydrazide precursors with appropriate aldehydes or ketones. A general procedure for preparing 1-DL-seryl-2-alkyl-hydrazine hydrochlorides involves reacting DL-serine-hydrazide hydrochloride with various aldehydes google.com. DL-Serine hydrazide has a PubChem CID of 6453265, and its hydrochloride salt has a PubChem CID of 6453264 nih.govymilab.com.

| Amino Acid Hydrazide Product | Aldehyde Used | Melting Point (°C) |

| 1-DL-seryl-2-n-heptyl-hydrazine hydrochloride | Enanthaldehyde | 121-123 google.com |

| 1-DL-seryl-2-ethyl-hydrazine sulfate | Acetaldehyde (B116499) | 150-152 google.com |

| 1-DL-seryl-2-propyl-hydrazine hydrochloride | Propionaldehyde (B47417) | 161 google.com |

| 1-DL-seryl-2-benzyl-hydrazine hydrochloride | Phenyl acetaldehyde | 195-198 google.com |

Reaction Mechanisms and Chemical Transformations Involving Hexylhydrazine

Mechanistic Pathways of Alkylation and Hydrazination Reactions

Alkylation Reactions:

The nitrogen atoms of hexylhydrazine are nucleophilic and can be further alkylated. The reaction with an alkyl halide typically proceeds via a nucleophilic substitution (SN2) mechanism. The terminal nitrogen (Nβ) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the hexyl group (Nα), leading to the preferential formation of 1-hexyl-2-alkylhydrazines.

The mechanism involves the attack of the Nβ lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a transition state and subsequent displacement of the halide leaving group.

Table 1: Proposed SN2 Alkylation of this compound

| Step | Description |

| 1 | The lone pair of electrons on the terminal nitrogen (Nβ) of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X). |

| 2 | A transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-halide bond is partially broken. |

| 3 | The halide ion (X⁻) departs as a leaving group, resulting in the formation of a 1-hexyl-2-alkylhydrazinium salt. |

| 4 | A base can then deprotonate the newly formed salt to yield the neutral 1-hexyl-2-alkylhydrazine product. |

To achieve selective alkylation, especially to prevent over-alkylation, the use of protecting groups or the formation of a nitrogen dianion intermediate can be employed. Metalation with a strong base like n-butyllithium can generate a dianion, allowing for controlled sequential alkylation. d-nb.infoorganic-chemistry.org

Hydrazination Reactions:

While "hydrazination" can refer to the introduction of a hydrazine (B178648) group, in the context of this compound, it can be viewed as this compound acting as a nucleophile to form larger structures. For example, in the Gabriel synthesis, a primary amine is formed from an alkyl halide. A similar principle can be applied where a phthalimide (B116566) derivative is cleaved by this compound to yield a primary amine and a hexyl-substituted phthalhydrazide. The mechanism involves nucleophilic attack of the this compound on the carbonyl carbons of the phthalimide. orgosolver.com

Detailed Analysis of Condensation Reaction Mechanisms

This compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form hexylhydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically catalyzed by acid. crdeepjournal.orgnih.gov

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a double bond between the carbon and the nitrogen, yielding the protonated hydrazone.

Deprotonation: A base (like water) removes the proton from the nitrogen to give the final hexylhydrazone product.

This reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. nih.gov

Reductive Transformation Mechanisms

The hydrazone derivatives of this compound can undergo reductive transformations. A notable example is the Wolff-Kishner reduction, which converts the hydrazone of an aldehyde or ketone to the corresponding alkane. This reaction is carried out under basic conditions with heat. libretexts.org

The mechanism of the Wolff-Kishner reduction of a hexylhydrazone involves:

Formation of the hexylhydrazone: As described in the condensation mechanism.

Deprotonation: A strong base removes a proton from the N-H of the hexylhydrazone, forming an anion.

Rearrangement: The anion rearranges with the expulsion of dinitrogen gas (N₂), a very stable molecule, which drives the reaction forward. This step results in the formation of a carbanion.

Protonation: The carbanion is protonated by a solvent molecule (typically water or an alcohol) to yield the final alkane product.

Another reductive pathway is reductive amination , which can be a method to synthesize this compound itself. For example, the reaction of hexanal (B45976) with hydrazine would form a hydrazone, which can then be reduced to this compound using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comkoreascience.kr More recently, enzymatic reductive aminations using imine reductases have been shown to be effective for the synthesis of N-alkylhydrazines. nih.gov

Investigation of Ion-Pair Mechanisms in this compound Synthesis

The synthesis of this compound can involve ion-pair mechanisms, particularly when using phase-transfer catalysis (PTC). PTC is a technique used to facilitate reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. iajpr.comresearchgate.net

In the context of synthesizing this compound via alkylation of hydrazine with a hexyl halide, hydrazine would be in the aqueous phase while the hexyl halide is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), facilitates the reaction. crdeepjournal.orgprinceton.edu

The proposed mechanism involves:

The catalyst cation (Q⁺) in the organic phase exchanges its anion (X⁻) for a hydroxide (B78521) ion (OH⁻) from the aqueous phase at the interface, forming an ion pair (Q⁺OH⁻).

This ion pair is soluble in the organic phase and acts as a base to deprotonate hydrazine, making it a more potent nucleophile.

The activated hydrazine then reacts with the hexyl halide in the organic phase.

The catalyst cation then transports the halide anion back to the aqueous phase, completing the catalytic cycle.

This method can improve reaction rates and yields by bringing the reactants together in a single phase. researcher.life

Radical-Mediated Processes in Hydrazine Derivative Formation

Hydrazine derivatives can be involved in radical-mediated processes, often initiated by oxidation. organic-chemistry.orgmasterorganicchemistry.com While specific research on radical reactions of this compound is limited, general mechanisms for hydrazine derivatives can be extrapolated. One-electron oxidation of a hydrazine can lead to the formation of a hydrazyl radical. These radicals can be intermediates in various transformations.

For instance, the formation of some this compound derivatives could potentially proceed through radical addition mechanisms, although this is less common than nucleophilic pathways. A hypothetical example could involve the radical addition of a hexyl radical to a diazene (B1210634) derivative. The hexyl radical could be generated from a suitable precursor, and its addition across the N=N double bond would lead to a hydrazyl radical, which could then be quenched to form the hydrazine derivative.

Cyclization and Heterocycle Formation Involving this compound Derivatives (e.g., Pyrazolones)

This compound is a valuable precursor for the synthesis of five-membered nitrogen-containing heterocycles, most notably pyrazolones. The Knorr pyrazolone (B3327878) synthesis is a classic example, involving the condensation of a β-ketoester with a hydrazine. nih.gov

When this compound reacts with a β-ketoester, such as ethyl acetoacetate, the following mechanistic steps are proposed:

Hydrazone formation: The more nucleophilic terminal nitrogen of this compound attacks one of the carbonyl groups of the β-ketoester (usually the ketone carbonyl is more reactive than the ester carbonyl), leading to the formation of a hydrazone intermediate after dehydration.

Intramolecular cyclization: The remaining nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This results in a tetrahedral intermediate.

Elimination: The ethoxide group is eliminated from the tetrahedral intermediate, leading to the formation of the cyclic pyrazolone ring.

The reaction is often regioselective, with the substitution pattern on the resulting pyrazolone ring being determined by which carbonyl group is initially attacked and the nature of the substituents on the β-ketoester. beilstein-journals.orgclockss.org

Hexylhydrazine As a Strategic Building Block in Organic Chemistry

Role in Modular Assembly of Complex Molecular Architectures.

In organic synthesis, building blocks are fundamental components utilized for the "bottom-up modular assembly of molecular architectures." ontosight.ai This approach involves the systematic construction of complex molecules from simpler, pre-designed units, allowing for precise control over the final structure. nih.gov Hexylhydrazine, with its distinct hexyl chain and highly reactive hydrazine (B178648) functional group, embodies such a versatile building block. The bifunctional nature of this compound allows for the controlled attachment of a hydrophobic alkyl chain to a nucleophilic hydrazine moiety. This enables its integration into larger, more intricate molecular frameworks through various reactions at the hydrazine nitrogen atoms, such as condensation, acylation, or alkylation. ontosight.ai By participating in these controlled reactions, this compound facilitates the modular construction of diverse chemical architectures, which can range from supramolecular complexes to organic molecular constructs. ontosight.ainih.gov

Contribution to Diversity-Oriented Synthesis.

Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical synthesis aimed at broadly populating chemical space with small molecules exhibiting diverse skeletal and stereochemical structures. libretexts.orgnih.gov This approach contrasts with target-oriented synthesis, which focuses on accessing precise regions of chemical space. nih.gov DOS often involves combining activated core analogs with a collection of functionalized building blocks through "medicinal chemistry-relevant in silico encoded chemical reactions" to generate focused chemical libraries. nih.gov

Precursor for Advanced Chemical Intermediates.

This compound is a valuable precursor for the synthesis of a variety of advanced chemical intermediates, compounds that are essential in the multi-step synthesis of more complex target molecules. bioregistry.iofishersci.nlontosight.ai

One prominent application is its use in the synthesis of pyrazolones. For instance, n-hexylhydrazine has been demonstrated to condense with diethyl malonates, including diethyl n-hexyl malonate, to yield 2-monosubstituted-3-hydroxy-5-pyrazolones. wikipedia.org These heterocyclic compounds serve as important intermediates in various synthetic pathways.

This compound also plays a role in the formation of thiosemicarbazides, a class of compounds known for their biological activities. An example includes the synthesis of 2-(Benzenesulfonyl)-N-Hexylhydrazine-1-Carbothioamide (WZ3), which is formed by the reaction of benzenesulfonohydrazide (B1205821) with hexyl isothiocyanate. fishersci.ca This highlights this compound's utility in constructing these specific, often biologically active, intermediates.

Furthermore, derivatives of this compound can be incorporated into more elaborate structures. For example, tert-Butyl 1-hexylhydrazine-1-carboxylate (a Boc-protected this compound derivative) has been utilized in the condensation with glycolic acid to synthesize geralcin A, a natural product, showcasing its role in the preparation of complex natural product intermediates. wikipedia.org Additionally, this compound can be part of the synthetic route for compounds like N-(4-(2-hexylhydrazine-1-carbonyl)benzyl)benzamide (compound 2j), which are themselves advanced intermediates in drug development. nih.gov The general reactivity of hydrazine derivatives makes them versatile intermediates for the creation of diverse azacycles and other complex organic compounds. wikipedia.org

Applications in Medicinal Chemistry (focus on synthetic utility).

This compound's synthetic utility in medicinal chemistry is significant, primarily due to its ability to introduce a hydrazine moiety and an alkyl chain into molecules, leading to the formation of pharmacologically relevant scaffolds. Hydrazine derivatives are recognized as "prominent pharmacophores for drug design" and versatile synthetic intermediates for constructing azacycles, which are prevalent in pharmaceutical agents. wikipedia.org

Substituted hydrazides, readily accessible from this compound, are important biologically active structures. They have been explored for various pharmacological applications, including their potential as antibacterial and neuroleptic drugs. wikipedia.org

A direct illustration of this compound's synthetic application in medicinal chemistry is its involvement in the synthesis of N-(4-(2-hexylhydrazine-1-carbonyl)benzyl)benzamide (compound 2j). This compound is an analog developed as an allosteric Class I Histone Deacetylase Inhibitor, a class of compounds with therapeutic potential in conditions such as acute myeloid leukemia. nih.gov This demonstrates how this compound can be strategically integrated into complex molecular structures relevant to pharmaceutical research and development.

Moreover, the synthesis of thiosemicarbazides from this compound is noteworthy, as these compounds have exhibited "antiproliferative properties" and are investigated for their "anticancer activity." fishersci.ca The ability to synthesize various nitrogen-containing heterocycles, such as pyrazolones, from this compound also holds considerable synthetic value in medicinal chemistry, given the widespread presence of heterocyclic rings in marketed drugs. wikipedia.org These synthetic pathways enable the creation of diverse chemical entities essential for lead generation and optimization in drug discovery programs.

Spectroscopic and Advanced Analytical Characterization of Hexylhydrazine Compounds

Elemental Analysis

Elemental analysis is a quantitative analytical technique used to determine the elemental composition of a pure chemical compound. It typically measures the percentages of carbon (C), hydrogen (H), and nitrogen (N) in organic substances. For hexylhydrazine, elemental analysis would serve to confirm its empirical formula, C₆H₁₆N₂, and assess its purity by comparing experimental values to theoretical calculations. The theoretical elemental composition of this compound (C₆H₁₆N₂) can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₆H₁₆N₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 62.01 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 13.88 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 24.11 |

| Total | 116.208 | 100.00 |

Experimental elemental analysis would involve the combustion of a precisely weighed sample of this compound, with the resulting gases (carbon dioxide, water, and nitrogen oxides) being quantified to determine the mass percentages of carbon, hydrogen, and nitrogen. Deviations from the theoretical values could indicate impurities or an incorrect proposed structure.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique employed to investigate the crystalline structure of materials. When a crystalline sample is exposed to an X-ray beam, the X-rays interact with the periodic arrangement of atoms within the crystal lattice, leading to diffraction in specific directions libretexts.orgnist.govcityu.edu.hk. This phenomenon is governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the interplanar spacing of the crystal (d), and the diffraction angle (θ) libretexts.orgpdx.edu.

For this compound, if it can be obtained in a crystalline form, X-ray diffraction would be instrumental in elucidating its solid-state structure. This would involve:

Growing a suitable single crystal: For single-crystal XRD, a crystal typically larger than 0.1 mm in all dimensions, pure in composition, and regular in structure is required nist.gov.

Data collection: The crystal is placed in an intense X-ray beam, and the angles and intensities of the diffracted X-rays are measured nist.gov.

Structure solution and refinement: The diffraction pattern is then analyzed to determine the lattice parameters, space group, and the atomic coordinates within the unit cell.

While X-ray diffraction is a standard technique for characterizing crystalline compounds, specific crystallographic data, such as lattice parameters or space group information for this compound (C₆H₁₆N₂) itself, were not identified in the conducted research. However, the principles of XRD would be applied as described to determine these structural parameters if a crystalline sample were available. The technique is routinely used to identify crystalline phases, determine atomic arrangements, and assess properties like crystallite size and strain cityu.edu.hk.

Computational Chemistry and Molecular Modeling of Hexylhydrazine Systems

Quantum Chemical Optimization and Electronic Structure Calculations

Quantum chemical calculations are fundamental for determining the optimized geometries and electronic structures of molecules. These calculations provide a theoretical framework to understand molecular properties and predict chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of molecules. It is particularly effective for determining chemical structures and analyzing structural changes in molecules nih.gov. For hexylhydrazine systems, DFT applications have been noted in studies involving its derivatives. For instance, quantum-chemical optimization, including the use of DFT functionals, has been applied to a Boc-hexylhydrazine derivative. This involved employing various common functionals to determine the most appropriate level of theory, with CAM-B3LYP/6–311++G(d,p) identified as yielding the lowest differences in bond lengths and angles compared to crystallographic parameters. Such calculations also facilitated the assignment of vibrational and UV-Vis spectra for the optimized structure nih.gov.

Further examples of DFT application to this compound derivatives include studies on novel 2-(2-Chlorobenzoyl)-N-(1-Hexyl)hydrazine carbothioamide, where computational calculations, including DFT, were performed alongside investigations into its anti-cancer activity. Similarly, DFT studies have been conducted on the structural and spectral parameters of nickel(II) complexes containing hydrazine (B178648) carbothioamide derivatives. These applications highlight DFT's utility in characterizing the electronic and structural properties of this compound-related compounds.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in Frontier Molecular Orbital (FMO) theory, which posits that chemical reactivity is often governed by interactions between these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity nih.gov. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of this compound derivatives, TD-DFT (Time-Dependent Density Functional Theory) computations have been utilized to predict changes in the HOMO-LUMO gap. For example, in studies involving phosphacycles and related derivatives like this compound-1,2-dicarboxylate, TD-DFT computations predicted a decrease in the HOMO-LUMO gap as the intra-ring bond angle was compressed. The HOMO and LUMO energies also help identify electrophilic and nucleophilic regions within a molecule, which are critical for predicting reaction sites nih.gov.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge distribution and electrostatic interactions within a molecule. They are valuable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. MEP studies can guide the chemical synthesis of transition-state analogs by revealing the electrostatic properties of transition states. While MEP studies are a common practice in computational chemistry for understanding molecular interactions and reactivity, specific detailed research findings on the Molecular Electrostatic Potential (MEP) studies of this compound or its direct derivatives were not identified in the current search results. However, the principles of MEP analysis would be applicable to this compound to identify regions prone to electrostatic interactions, aiding in the design of new compounds or understanding its behavior in various chemical environments.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states, which are fleeting, high-energy structures that represent the point of no return in a chemical reaction. These models can predict activation barriers and reaction rates, offering insights into the feasibility and selectivity of chemical transformations.

For this compound systems, while direct computational modeling of specific reaction pathways and transition states for this compound itself was not prominently featured in the search results, such methodologies are routinely applied to understand the synthesis and reactivity of hydrazine derivatives. Computational approaches can map out chemical reaction networks and identify optimal pathways by analyzing thermochemistry data and applying pathfinding algorithms. DFT studies, for instance, are capable of predicting reaction mechanisms and transition states, which is crucial for rationalizing observed diastereoselectivities in reactions. The synthesis of derivatives like N-hexylhydrazine carbothioamide involves reaction steps that could be computationally modeled to understand their mechanisms and optimize conditions, although the provided search results primarily detail the experimental synthesis rather than its computational mechanistic investigation.

Application of Artificial Intelligence in Chemical Process Prediction

Artificial Intelligence (AI), particularly machine learning (ML) and deep learning (DL), is rapidly transforming the field of chemistry by enabling researchers to solve complex problems, optimize processes, and accelerate discoveries. AI can process vast datasets, identify patterns, and make predictions, automating repetitive tasks and providing insights that might be missed by human researchers.

Compound Names and PubChem CIDs

Future Research Directions in Hexylhydrazine Chemistry

Development of Green Chemistry Approaches for Hexylhydrazine Synthesis

The pursuit of environmentally benign synthetic routes is a critical direction in modern chemistry. For this compound, future research will focus on developing green chemistry approaches to minimize environmental impact and enhance synthetic efficiency. This includes exploring alternative, less hazardous reagents and solvents, and optimizing reaction conditions to reduce energy consumption and waste generation.

Current advancements in green synthesis of hydrazine (B178648) derivatives offer promising avenues. For instance, ultrasound-promoted reactions have demonstrated accelerated reaction rates and improved yields for hydrazine carboxamides when conducted in water-glycerol solvent systems, presenting a more environmentally friendly alternative to conventional methods. kingdraw.com Similarly, solvent-free, one-pot microwave irradiation techniques have proven superior for hydrazide preparation, exhibiting enhanced environmental factors, atom economy, and reaction mass efficiency. fishersci.at Adapting these methodologies for this compound synthesis would involve investigating the feasibility of aqueous or bio-based solvent systems, utilizing microwave or ultrasonic irradiation to reduce reaction times and energy input, and designing atom-economical processes to minimize by-products. The exploration of renewable feedstocks for the hexyl moiety could further contribute to a sustainable synthetic pathway.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient and selective catalytic systems is paramount for unlocking new transformations involving this compound. Research in this area will concentrate on designing catalysts that can facilitate reactions with high efficiency, selectivity, and under mild conditions.

Recent progress in hydrazine catalysis provides a foundation for these efforts. Nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines has been reported as a method for synthesizing C-N coupled products, showcasing the potential of earth-abundant transition metals in sustainable chemical synthesis. fishersci.co.uk Furthermore, iron complexes have shown promise as efficient catalysts for the selective conversion of dinitrogen (N2) into hydrazine (N2H4), indicating possibilities for direct synthesis or functionalization pathways. fishersci.ca Electrochemical strategies for hydrazine synthesis, such as the oxidative N-N coupling of ammonia (B1221849) surrogates like benzophenone (B1666685) imine, have also demonstrated low overpotentials with copper- and iodine-mediated processes. guidechem.comontosight.ai For this compound, future research could involve developing novel homogeneous, heterogeneous, or biocatalytic systems tailored to its specific reactivity. This might include designing catalysts for selective functionalization of the hydrazine nitrogen atoms, or for the controlled cleavage and formation of the N-N bond, leading to new synthetic pathways for complex molecules.

Design of Next-Generation Chemical Entities utilizing this compound Scaffolds

The unique structural features of this compound, combining a hydrophobic hexyl chain with the reactive hydrazine functionality, make it an intriguing scaffold for the design of next-generation chemical entities. This research direction focuses on leveraging this compound as a versatile building block to create novel molecules with enhanced or entirely new properties.

The "scaffold" concept is widely recognized in medicinal chemistry and drug design for generating new active molecules. fishersci.ca Hydrazine derivatives are already known to be incorporated into a variety of bioactive compounds. sigmaaldrich.com Future work will involve synthesizing diverse libraries of compounds where the this compound moiety serves as a core structure. This could lead to the discovery of new pharmaceuticals, agrochemicals, or specialized chemical reagents. The dynamic dissociation-exchange reactions observed with N-hexylhydrazine-1-carboxamide derivatives, where the this compound-derived unit contributes to the dynamic properties of materials, highlight its potential in dynamic covalent chemistry and self-healing materials. epa.gov Computational methods, such as scaffold hopping, will be instrumental in identifying new chemotypes by exploring molecules with similar functional arrangements but distinct core structures, thereby accelerating the discovery of novel chemical entities. ontosight.aiamericanelements.com

Advanced Mechanistic Investigations

A comprehensive understanding of the underlying reaction mechanisms is crucial for rational design and optimization of chemical processes involving this compound. Future research will delve into advanced mechanistic investigations to elucidate reaction pathways, identify transient intermediates, and characterize transition states.

Mechanistic studies in hydrazine chemistry have explored various aspects, such as the catalytic decomposition of hydrazine, revealing different reaction routes and the influence of catalysts. uni.lu Techniques employed in broader organic chemistry, including spectroscopic methods (e.g., NMR, IR, MS), kinetic studies, and computational chemistry, will be vital for this compound. For example, computational modeling, such as density functional theory (DFT) calculations, can provide insights into electronic structures and reaction energetics. nih.gov By combining experimental and computational approaches, researchers aim to precisely map out the reaction coordinates, understand the role of the hexyl chain in influencing reactivity and selectivity, and ultimately predict the behavior of this compound in various chemical environments. This deeper mechanistic insight will guide the development of more efficient and selective synthetic methodologies.

Integration of this compound into Materials Science Research

The integration of this compound into materials science research represents a promising frontier, leveraging its distinct chemical properties for the development of novel functional materials. This area of research aims to explore this compound's potential as a component in polymers, composites, and other advanced materials.

Materials science encompasses the synthesis, characterization, and application of diverse materials, including metals, ceramics, glasses, polymers, and nanocomposites. sci-toys.comnih.govnih.gov Hydrazine derivatives have already demonstrated utility in materials contexts, such as in the creation of self-healable wires where N-hexylhydrazine-1-carboxamide derivatives contribute to dynamic properties. epa.gov Future investigations could focus on incorporating this compound as a monomer in the synthesis of new polymers, where its hydrazine group could participate in polymerization reactions or act as a cross-linking agent. Its unique structure could also be exploited in the design of smart materials, sensors, or specialized coatings. Research will explore how the hexyl chain influences the bulk properties of materials, such as flexibility, hydrophobicity, and thermal stability, while the hydrazine moiety could impart specific functionalities like adhesion, chelating abilities, or redox activity within the material matrix.

Table of Compounds and PubChem CIDs

Q & A

Q. What are the standard methods for synthesizing hexylhydrazine, and how can purity be verified?

this compound is typically synthesized via alkylation of hydrazine with hexyl halides under controlled conditions. A common protocol involves reacting hydrazine hydrate with 1-bromohexane in ethanol under reflux, followed by neutralization and extraction . Purity verification requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm molecular integrity and assess impurities. Quantification via titration (e.g., using benzaldehyde to form hydrazones) is recommended for gravimetric analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm N–H and C–N bond environments. Infrared (IR) spectroscopy identifies characteristic N–H stretching (~3300 cm⁻¹) and N–N stretching (~1600 cm⁻¹) bands. For advanced confirmation, high-resolution mass spectrometry (HRMS) provides precise molecular weight data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a suspected carcinogen and requires strict containment. Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in inert atmospheres (argon or nitrogen) to prevent oxidation. Spills must be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

Discrepancies in reaction rates or product yields often arise from trace moisture or oxygen contamination. Implement rigorous drying of solvents (e.g., molecular sieves) and inert gas purging. Use controlled experiments with deuterated solvents (e.g., D₂O) to isolate kinetic isotope effects. Statistical tools like ANOVA can differentiate systematic errors from true mechanistic variations .

Q. What strategies optimize this compound’s selectivity in carbonyl group functionalization?

Adjusting steric and electronic parameters of the hydrazine moiety enhances selectivity. For example, introducing electron-withdrawing groups on the hexyl chain reduces side reactions with sterically hindered ketones. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–40°C) also modulate reaction pathways. Computational modeling (DFT) aids in predicting transition-state geometries .

Q. How can trace impurities in this compound affect downstream analytical results?

Impurities like residual hydrazine or hexanol can skew spectrophotometric assays (e.g., UV-Vis quantification of hydrazones). Mitigate this via preparative HPLC or column chromatography. Validate methods using spike-recovery experiments with certified reference materials (CRMs) .

Q. What methodologies validate this compound’s stability under long-term storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling assess degradation. Monitor via GC-MS for byproducts like hexylamine or nitrogen gas. For photostability, expose samples to UV light (300–400 nm) and track decomposition kinetics. Statistical models (e.g., Arrhenius plots) extrapolate shelf-life .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., stirring speed, degassing cycles) meticulously to enable replication .

- Data Interpretation : Use principal component analysis (PCA) to disentangle multivariate spectral datasets .

- Ethical Reporting : Disclose conflicts of interest and funding sources, particularly in studies involving toxicological assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.